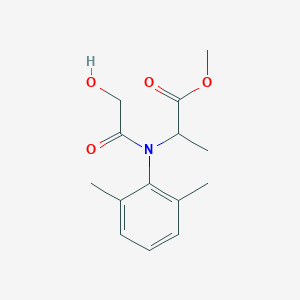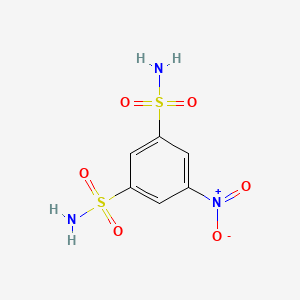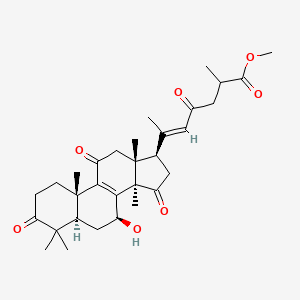![molecular formula C19H24N2O2 B13412419 4-[4-[(Pentylamino)methyl]phenoxy]benzamide](/img/structure/B13412419.png)
4-[4-[(Pentylamino)methyl]phenoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[(Pentylamino)methyl]phenoxy]benzamide is a chemical compound with the molecular formula C19H24N2O2. It is known for its complex structure, which includes a benzamide group, a phenoxy group, and a pentylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(Pentylamino)methyl]phenoxy]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of environmentally benign reagents and catalysts is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[(Pentylamino)methyl]phenoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: Reduction reactions can modify the amide group to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing amides to amines.
Substitution: Reagents like bromine (Br2) and N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids
Reduction: Amines
Substitution: Brominated aromatic compounds
Applications De Recherche Scientifique
4-[4-[(Pentylamino)methyl]phenoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-[(Pentylamino)methyl]phenoxy]benzamide involves its interaction with specific molecular targets. As a kappa-selective antagonist, it binds to kappa opioid receptors, inhibiting their activity. This interaction can modulate various physiological pathways, potentially leading to therapeutic effects in mood and addictive disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxybenzamine: An alpha-adrenergic antagonist used to treat hypertension.
4-Methyl-N-(4-{4-[(4-methylbenzoyl)amino]phenoxy}phenyl)benzamide: A compound with a similar structure but different functional groups.
Uniqueness
4-[4-[(Pentylamino)methyl]phenoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its kappa-selective antagonist activity sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H24N2O2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-[4-[(pentylamino)methyl]phenoxy]benzamide |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-13-21-14-15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)19(20)22/h5-12,21H,2-4,13-14H2,1H3,(H2,20,22) |
Clé InChI |
RJMQAVZPAFHQLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)






![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)

![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)

